2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine
Description
2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine is a piperidine-derived ethylamine compound characterized by a methoxymethyl substituent at the 3-position of the piperidine ring. This structure combines a flexible ethylamine chain with a methoxymethyl-modified heterocyclic piperidine system, making it a versatile intermediate in medicinal chemistry and organic synthesis. It is listed as a high-quality ether derivative by CymitQuimica, suggesting its utility in research and industrial applications, particularly as a building block for complex molecules .
Properties
IUPAC Name |
2-[3-(methoxymethyl)piperidin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-12-8-9-3-2-5-11(7-9)6-4-10/h9H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPHPKRFFSSADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with methoxymethyl chloride under basic conditions to form the intermediate, which is then reacted with ethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine can be contextualized against related ethylamine derivatives. Below is a comparative analysis based on substituent effects, biological activity, and synthetic applications:
Structural Analogues and Positional Isomers
2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine Structural Difference: The methoxymethyl group is at the 4-position of the piperidine ring instead of the 3-position. Implications: Positional isomerism may alter steric and electronic interactions in target binding pockets. For example, piperidine substituent positioning significantly impacts enzyme potency in glucokinase activators .
2-Piperidin-1-yl-ethylamine
- Structural Difference : Lacks the methoxymethyl group, featuring a simpler piperidine-ethylamine backbone.
- Biological Activity : Exhibits strong glucokinase activation (EC50 = 6 nM), attributed to favorable van der Waals interactions in enzyme pockets .
- Applications : Used in antidiabetic drug candidates due to its enzyme potency .
2-Morpholin-1-yl-ethylamine
- Structural Difference : Replaces the piperidine ring with a morpholine ring.
- Biological Activity : Reduced glucokinase activation (EC50 = 20 nM) compared to piperidine analogues, likely due to differences in ring polarity and hydrogen-bonding capacity .
Biological Activity
2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C₉H₂₃N₂O and a molecular weight of approximately 171.30 g/mol, features a methoxymethyl group attached to the piperidine ring, influencing its pharmacological properties.
The structural characteristics of this compound contribute significantly to its biological activity. The presence of the methoxymethyl group enhances lipophilicity, which may facilitate better membrane permeability and receptor binding.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial : Exhibits significant antibacterial and antifungal properties.
- Neuropharmacological Effects : Potential applications in treating neurological disorders.
- Anticancer : Investigated for possible anti-cancer properties.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be understood through its SAR. Modifications to the piperidine structure and substituents can significantly alter its interaction with biological targets. For instance, variations in the methoxymethyl group can influence receptor affinity and selectivity.
Table 1: Comparison of Piperidine Derivatives
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-(2-Aminoethyl)piperidine | Piperidine derivative | Used in synthesizing Schiff base ligands |
| 3-(Methoxy)piperidine | Piperidine derivative | Exhibits neuropharmacological effects |
| 4-(Methoxy)piperidine | Piperidine derivative | Investigated for antidepressant activity |
| 2-(4-Methoxyphenyl)piperidine | Piperidine derivative | Potential anti-cancer properties |
Antimicrobial Activity
A study conducted on various piperidine derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Neuropharmacological Effects
Research exploring the neuropharmacological effects of similar compounds highlighted their potential as anxiolytics and antidepressants. In animal models, these compounds showed promise in reducing anxiety-like behaviors and improving mood-related outcomes.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may modulate synaptic transmission, contributing to its therapeutic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
